molecular formula C9H5NS2 B098743 5-(Thien-2-yl)thiophene-2-carbonitrile CAS No. 16278-99-2

5-(Thien-2-yl)thiophene-2-carbonitrile

Cat. No.: B098743
CAS No.: 16278-99-2
M. Wt: 191.3 g/mol
InChI Key: ANARYBGZNUMARH-UHFFFAOYSA-N
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Description

5-(Thien-2-yl)thiophene-2-carbonitrile is an organic compound with the molecular formula C9H5NS2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thien-2-yl)thiophene-2-carbonitrile typically involves the reaction of 2-thiophenecarbonitrile with a suitable reagent to introduce the thien-2-yl group. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-thiophenecarbonitrile is reacted with a thien-2-ylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and concentration of reactants, as well as using high-purity solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-(Thien-2-yl)thiophene-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-(Thien-2-yl)thiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Thien-2-yl)thiophene-2-carbonitrile depends on its application:

Comparison with Similar Compounds

Similar Compounds

    2-Thiophenecarbonitrile: A simpler derivative with a single thiophene ring.

    Thiophene-2-carbonitrile: Another derivative with different substitution patterns.

Uniqueness

5-(Thien-2-yl)thiophene-2-carbonitrile is unique due to its structure, which includes two thiophene rings connected by a carbonitrile group. This structure imparts specific electronic properties that are valuable in materials science and electrochemistry, distinguishing it from simpler thiophene derivatives.

Properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NS2/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANARYBGZNUMARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372344
Record name [2,2'-Bithiophene]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16278-99-2
Record name [2,2'-Bithiophene]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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